d-Histidinol is primarily synthesized in microorganisms such as Escherichia coli and certain fungi. It is classified under amino alcohols and is structurally related to l-histidine, differing primarily in the configuration around the chiral center at the α-carbon. This compound can be produced through fermentation processes or chemical synthesis.
The synthesis of d-histidinol can be achieved through various methods:
d-Histidinol participates in several key biochemical reactions:
The mechanism by which d-histidinol acts in biological systems involves its role as a precursor in histidine biosynthesis. The enzymatic conversion process includes:
d-Histidinol has several applications in scientific research:
d-Histidinol is not a natural intermediate; however, its structural similarity to l-histidinol (the physiological substrate) provides insights into the stereospecificity of histidine biosynthesis. In the canonical pathway, l-histidinol is produced through sequential enzymatic reactions:
l-Histidinol is then oxidized to l-histidine via l-histidinaldehyde in a NAD+-dependent reaction. d-Histidinol is not processed by biosynthetic enzymes, highlighting strict stereochemical constraints [8].
Histidinol dehydrogenase (Histidinol dehydrogenase, EC 1.1.1.23) catalyzes the final two oxidative steps:
Key catalytic features:
Table 1: Enzymatic Parameters of Histidinol Dehydrogenase
Organism | Km (l-Histidinol) | kcat (s⁻¹) | Metal Cofactor |
---|---|---|---|
Escherichia coli | 11–18 μM | 9.2 | Zn²⁺ |
Medicago truncatula | 15.2 μM | 6.8 | Zn²⁺ |
Salmonella typhimurium | 14 μM | 8.5 | Zn²⁺ |
Data compiled from [3] [7] [8]
Histidinol dehydrogenase exhibits absolute stereospecificity for l-histidinol. Structural studies reveal why d-histidinol is excluded:
Active Site Architecture:
d-Histidinol as a Probe:
Intermediate Channeling:
Histidine biosynthesis is tightly regulated to balance metabolic demand and energy expenditure. Key regulatory nodes:
ATP-Phosphoribosyltransferase (ATP-PRT) Inhibition:
Transcriptional Control:
Table 2: Feedback Regulation in Model Organisms
Organism | Primary Regulator | Effector | Regulatory Impact |
---|---|---|---|
Escherichia coli | HisG enzyme | Histidine | Allosteric inhibition |
Salmonella typhimurium | his Operon attenuator | Histidyl-tRNA | Transcription termination |
Corynebacterium glutamicum | his Promoter | ppGpp | Transcriptional activation |
Metabolic Crosstalk:
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